molecular formula C13H13BO4 B1425088 5-(Ethoxycarbonyl)naphthalene-1-boronic acid CAS No. 1394900-71-0

5-(Ethoxycarbonyl)naphthalene-1-boronic acid

Cat. No. B1425088
CAS RN: 1394900-71-0
M. Wt: 244.05 g/mol
InChI Key: CMIBPCFOMZMVHS-UHFFFAOYSA-N
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Description

5-(Ethoxycarbonyl)naphthalene-1-boronic acid is a chemical compound with the molecular formula C13H13BO4 . It is used in research and has a molecular weight of 244.05 g/mol . The compound is usually stored in a refrigerated environment .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H13BO4/c1-2-18-13(15)11-7-3-6-10-9(11)5-4-8-12(10)14(16)17/h3-8,16-17H,2H2,1H3 .


Chemical Reactions Analysis

Boronic esters, including this compound, can undergo a variety of transformations, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . Protodeboronation of alkyl boronic esters is an area of ongoing research .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 244.05 g/mol . It is typically stored in a refrigerated environment .

Scientific Research Applications

Sensing Applications

Naphthalene-based boronic acids have been utilized in the development of sensors, particularly for the detection of saccharides. For example, naphthalene-based fluorescent boronic acid isomers have been synthesized for ratiometric and off-on sensing of sugars at physiological pH. These compounds exhibit significant fluorescence changes upon binding with carbohydrates, making them potential sensors for sugar detection in biological systems (Gao, Zhang, & Wang, 2005).

Synthesis and Catalysis

In synthetic chemistry, differentially protected diboron compounds bearing a naphthalene moiety have been shown to undergo highly regioselective diboration with terminal alkynes, leading to 1-alkene-1,2-diboronic acid derivatives. These products can undergo selective cross-coupling, demonstrating the utility of naphthalene boronic acids in the synthesis of complex organic molecules (Iwadate & Suginome, 2010).

Material Science

Naphthalene boronic acids have also been investigated for their luminescent properties and potential use in electroluminescent devices. The synthesis and structural analysis of phenol-pyridyl boron complexes with naphthalene derivatives have demonstrated their bright blue luminescence, highlighting their applicability in the development of lighting and display technologies (Zhang, Huo, Ye, Zhang, Tian, & Wang, 2006).

Environmental and Analytical Chemistry

The extraction and purification of sugars from hemicellulose hydrolysates using boronic acid carriers have shown the potential of naphthalene boronic acids in environmental applications. Research has demonstrated that naphthalene-2-boronic acid can effectively extract sugars from aqueous solutions, suggesting a method for purifying and concentrating sugars from biomass (Griffin & Shu, 2004).

Biodegradation Studies

Studies on the biodegradation pathways of polycyclic aromatic hydrocarbons (PAHs) have identified carboxylated naphthalene derivatives as intermediates. This research provides insights into the environmental fate of PAHs and suggests potential strategies for their remediation (Zhang, Sullivan, & Young, 2004).

Mechanism of Action

Target of Action

The primary target of 5-(Ethoxycarbonyl)naphthalene-1-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

In the SM cross-coupling reaction, the compound participates in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the biochemical pathway of the SM cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway results in the formation of new carbon-carbon bonds .

Pharmacokinetics

It is known that the compound is relatively stable and readily prepared . Its storage temperature is recommended to be refrigerated , which suggests that it may have specific stability requirements.

Result of Action

The result of the compound’s action in the SM cross-coupling reaction is the formation of new carbon-carbon bonds . This makes it a valuable tool in organic synthesis, particularly in the creation of complex organic compounds .

Action Environment

The efficacy and stability of the compound can be influenced by environmental factors. For instance, the compound is recommended to be stored in a refrigerated environment , suggesting that temperature can affect its stability. Additionally, the SM cross-coupling reaction conditions, which are exceptionally mild and functional group tolerant , can also influence the compound’s action and efficacy.

properties

IUPAC Name

(5-ethoxycarbonylnaphthalen-1-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BO4/c1-2-18-13(15)11-7-3-6-10-9(11)5-4-8-12(10)14(16)17/h3-8,16-17H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMIBPCFOMZMVHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C=CC=C(C2=CC=C1)C(=O)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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